molecular formula C20H16F2N4O2S B2639823 N'-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 941931-29-9

N'-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2639823
CAS No.: 941931-29-9
M. Wt: 414.43
InChI Key: MTNDFPDXITUXFL-UHFFFAOYSA-N
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Description

N'-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a useful research compound. Its molecular formula is C20H16F2N4O2S and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities, including various pyrazole, pyridine, and pyrimidine derivatives, have been synthesized and characterized, revealing their potential for further chemical and pharmaceutical development. The detailed synthesis procedures often involve multistep reactions with specific yields, highlighting the complexity and precision required in organic synthesis research. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent indicates the interest in developing diagnostic tools for cancer imaging (Wang et al., 2013).

Antipathogenic and Antifungal Activities

Several studies have explored the antipathogenic and antifungal activities of compounds featuring difluorophenyl and pyrazole moieties. These compounds have been tested against various bacterial and fungal strains, showing significant potential as novel antimicrobial agents. The structure-activity relationships (SAR) and molecular modeling studies further aid in understanding the mechanisms behind their bioactivities and in designing more potent derivatives (Limban et al., 2011).

Spectroscopic and Luminescent Properties

The spectral and luminescent properties of related compounds, such as 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, have been investigated to understand their potential applications in material science, including as components in optoelectronic devices. These studies often involve detailed spectral analysis to determine the electronic structure and photo-physical behavior of the compounds under various conditions (Mikhailov et al., 2018).

Antitubercular and Antibacterial Activities

Research into the antitubercular and antibacterial efficacy of novel compounds, including those with pyrazole and difluorophenyl groups, underscores the ongoing search for new therapeutic agents against resistant microbial strains. The in vitro and in silico docking studies provide insights into their potential mechanisms of action and interactions with bacterial enzymes or proteins, guiding the development of targeted therapies (Bodige et al., 2020).

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c21-15-7-4-8-16(22)13(15)9-23-19(27)20(28)24-18-14-10-29-11-17(14)25-26(18)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDFPDXITUXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.